

# Spectroscopic Profile of 1,5-Pentanedithiol: A Technical Guide

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## Compound of Interest

Compound Name: 1,5-Pentanedithiol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1,5-Pentanedithiol** ( $\text{HS}(\text{CH}_2)_5\text{SH}$ ), a dithiol compound utilized in various chemical synthesis and material science applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **1,5-Pentanedithiol** are summarized in the tables below, providing a clear reference for expected spectral features.

### $^1\text{H}$ NMR (Proton NMR) Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following  $^1\text{H}$  NMR data is predicted based on the chemical structure of **1,5-Pentanedithiol**. The spectrum is expected to be simple due to the molecule's symmetry.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Protons Assigned
~2.5	Quartet	4H	$\alpha$ -CH <sub>2</sub> (next to SH)
~1.6	Quintet	4H	$\beta$ -CH <sub>2</sub>
~1.4	Quintet	2H	$\gamma$ -CH <sub>2</sub>
~1.3	Triplet	2H	SH

### <sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

Similar to the <sup>1</sup>H NMR data, the <sup>13</sup>C NMR spectral data is predicted based on the molecular structure. Given the symmetry, three distinct carbon signals are expected.

Chemical Shift ( $\delta$ ) (ppm)	Carbon Assignment
~39	C $\gamma$ (middle CH <sub>2</sub> )
~33	C $\beta$
~24	C $\alpha$ (next to SH)

### IR (Infrared) Spectroscopy Data

The infrared spectrum of **1,5-Pentanedithiol** is characterized by the presence of a weak S-H stretching band and strong C-H stretching bands.

Wavenumber (cm <sup>-1</sup> )	Vibration Type
2927	C-H stretch (asymmetric)
2851	C-H stretch (symmetric)
~2550	S-H stretch (thiol)

### MS (Mass Spectrometry) Data

The mass spectrum of **1,5-Pentanedithiol** is available from the NIST WebBook.<sup>[1][2]</sup> The key fragmentation peaks are listed below.

m/z	Relative Intensity	Possible Fragment
136	Moderate	[M] <sup>+</sup> (Molecular Ion)
103	High	[M - SH] <sup>+</sup>
69	High	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
60	High	[CH <sub>2</sub> S] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like **1,5-Pentanedithiol**.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- **Sample Preparation:** A small amount of **1,5-Pentanedithiol** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. A typical concentration is 5-25 mg of the compound in 0.5-0.7 mL of solvent.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C detection. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.
- **Data Acquisition:** For <sup>1</sup>H NMR, a single-pulse experiment is typically sufficient. For <sup>13</sup>C NMR, proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

### IR Spectroscopy

- **Sample Preparation:** For a neat liquid sample, a drop of **1,5-Pentanedithiol** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrument Setup:** A background spectrum of the clean salt plates is recorded.
- **Data Acquisition:** The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

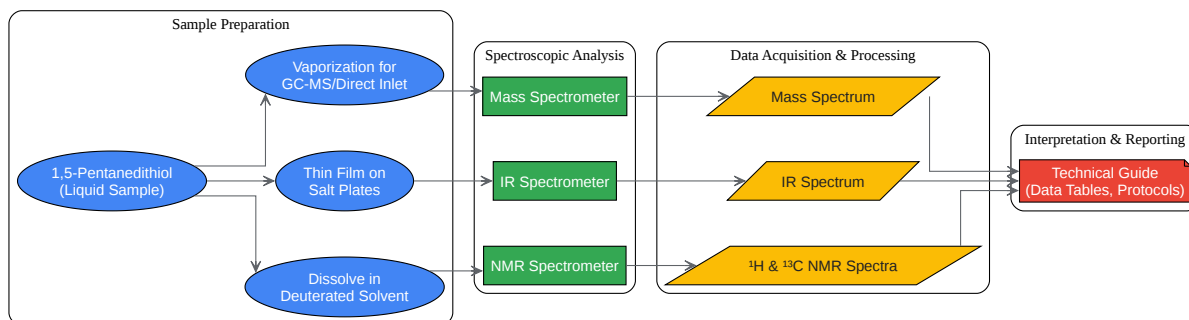
## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** For a volatile liquid like **1,5-Pentanedithiol**, a small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
- **Ionization:** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its  $m/z$  value.

## Visualizations

### General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,5-Pentanedithiol**.



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## References

- 1. 1,5-Pentanedithiol [webbook.nist.gov]
- 2. 1,5-Pentanedithiol [webbook.nist.gov]
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